molecular formula C20H29N3O4S B5399599 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No. B5399599
M. Wt: 407.5 g/mol
InChI Key: HSVSPQJDZKQAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as ACPP, is a synthetic compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential use in the treatment of various diseases.

Mechanism of Action

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine works by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators. It also inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has a good safety profile and is well-tolerated in animal studies. However, there are limitations to the use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments. It has not yet been tested in human clinical trials, and its potential side effects are not well-known.

Future Directions

There are several future directions for the use of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in scientific research. One potential application is in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine could also be used in the development of new anti-inflammatory drugs. Further research is needed to determine the safety and efficacy of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine in human clinical trials.
Conclusion:
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic compound that has potential therapeutic effects in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties and has been used in the development of new drugs. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has a good safety profile and is well-tolerated in animal studies. Further research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction of piperazine with acetyl chloride and 4-ethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory and anti-cancer properties. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[4-[4-(4-ethylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-3-17-4-6-19(7-5-17)28(26,27)23-14-12-22(13-15-23)20(25)18-8-10-21(11-9-18)16(2)24/h4-7,18H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVSPQJDZKQAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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